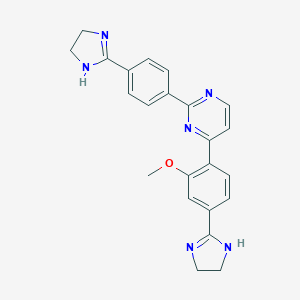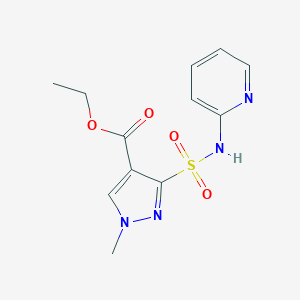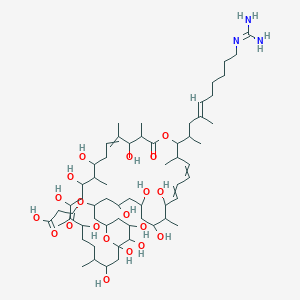![molecular formula C10H10N2O2 B071919 3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol CAS No. 177478-61-4](/img/structure/B71919.png)
3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized through a multi-step process and has shown promising results in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol is not fully understood. However, studies have shown that this compound has the ability to interact with various biological targets, including proteins and enzymes. It has been suggested that this compound may exert its effects by modulating the activity of these targets.
Biochemische Und Physiologische Effekte
3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound has potent antioxidant and anti-inflammatory properties. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that this compound has neuroprotective effects and can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol in lab experiments is its versatility. This compound can be used in various assays, including cell-based assays and biochemical assays. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol. One direction is to further investigate its potential as a drug candidate for the treatment of cancer and neurological disorders. Another direction is to study its mechanism of action in more detail, including its interactions with specific biological targets. Additionally, further research is needed to optimize the synthesis method and improve the solubility of this compound in aqueous solutions.
Conclusion:
In conclusion, 3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol is a heterocyclic compound that has shown promising results in various scientific fields. Its unique properties make it a valuable tool for studying protein-protein interactions, enzyme activity, and the treatment of cancer and neurological disorders. Further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.
Synthesemethoden
The synthesis of 3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol involves a multi-step process that includes the reaction of 2-aminobenzimidazole with glyoxal, followed by the reaction of the resulting intermediate with ethylene diamine. The final product is obtained through the reduction of the intermediate with sodium borohydride. This method has been optimized for high yields and purity and has been widely used in research laboratories.
Wissenschaftliche Forschungsanwendungen
3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol has shown promising results in various scientific fields. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In pharmacology, this compound has been shown to have potent antioxidant and anti-inflammatory properties. In biochemistry, this compound has been used as a probe to study protein-protein interactions and enzyme activity.
Eigenschaften
CAS-Nummer |
177478-61-4 |
|---|---|
Produktname |
3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol |
Molekularformel |
C10H10N2O2 |
Molekulargewicht |
190.2 g/mol |
IUPAC-Name |
3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol |
InChI |
InChI=1S/C10H10N2O2/c13-8-4-1-3-7-9(8)11-10-12(7)5-2-6-14-10/h1,3-4,13H,2,5-6H2 |
InChI-Schlüssel |
MZPCRNKZRHERFU-UHFFFAOYSA-N |
SMILES |
C1CN2C3=C(C(=CC=C3)O)N=C2OC1 |
Kanonische SMILES |
C1CN2C3=C(C(=CC=C3)O)N=C2OC1 |
Synonyme |
2H-[1,3]Oxazino[3,2-a]benzimidazol-9-ol,3,4-dihydro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-ethoxy-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one](/img/structure/B71873.png)


